Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that features a unique structure, making it a subject of interest in various fields of scientific research. This compound is characterized by its rigid bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The process includes reductive amination, alkalinity configuration flip, and hydrogenation to remove the protecting group . The reaction conditions are mild and operationally simple, often involving the use of organic bases and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing production costs. The process involves the use of strong bases such as sodium tert-butoxide and lithium diisopropylamide, which facilitate the necessary transformations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reductive amination is a key step in its synthesis, involving the reduction of carbonyl groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), organic bases (for enantioselective synthesis), and oxidizing agents such as potassium permanganate .
Major Products
The major products formed from these reactions include various derivatives of the bicyclo[2.2.2]octane framework, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to these targets, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity and the alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: Similar in structure but with a different functional group, leading to distinct chemical properties.
Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate: Features a double bond in the bicyclic framework, affecting its reactivity and applications.
Uniqueness
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern and the absence of double bonds in the bicyclic framework. This results in a stable and rigid structure that is highly valuable for various scientific applications .
Biological Activity
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by an amino group and a carboxylate ester. Its molecular formula is C11H17NO2, which contributes to its unique reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Preliminary studies suggest that it may modulate receptor activity, influencing several biochemical pathways, particularly in neuropharmacology and medicinal chemistry .
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds, including those related to this compound, exhibit significant activity against various pathogens, including Plasmodium falciparum and Trypanosoma brucei .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders .
Case Study 1: Antimalarial Activity
A series of bicyclic compounds were synthesized and tested for their efficacy against Plasmodium falciparum. The results indicated that certain derivatives had promising antimalarial potency, with IC50 values ranging from 0.84 to 0.99 µM, positioning them as potential candidates for further drug development .
Case Study 2: Neuropharmacological Applications
Research into the neuropharmacological properties of this compound revealed its capacity to influence neurotransmitter systems, suggesting therapeutic potential in conditions like depression and anxiety disorders .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Study | Biological Activity | IC50/EC50 Values | Mechanism |
---|---|---|---|
Study A | Antimalarial | IC50 = 0.84 µM | Inhibition of parasite growth |
Study B | Neurotransmitter modulation | EC50 = 50 nM | Receptor binding and modulation |
Study C | Antitrypanosomal | IC50 = 0.68 µM | Targeting Trypanosoma metabolism |
Properties
IUPAC Name |
ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)11(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPESVDZOCPAIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC1CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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